

Spectroscopic Profile of 4-(chloromethyl)-7-hydroxycoumarin: A Technical Guide

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Compound of Interest

Compound Name: 4-(Chloromethyl)-7-hydroxycoumarin

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(chloromethyl)-7-hydroxycoumarin**, a versatile intermediate in the synthesis of various biologically active molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **4-(chloromethyl)-7-hydroxycoumarin** is $C_{10}H_7ClO_3$. The spectroscopic data presented below provides key insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **4-(chloromethyl)-7-hydroxycoumarin** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **4-(chloromethyl)-7-hydroxycoumarin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
10.6	Singlet	1H	O-H	DMSO-d ₆ [1]
7.53	Singlet	1H	H-5	CD ₃ OD[2]
6.80	Singlet	1H	H-8	CD ₃ OD[2]
6.29	Singlet	1H	H-3	CD ₃ OD[2]
4.52	Singlet	2H	-CH ₂ Cl	CD ₃ OD[2]

Table 2: ¹³C NMR Spectroscopic Data for 4-(chloromethyl)-7-hydroxycoumarin

Chemical Shift (δ) ppm	Assignment	Solvent
160-180	C-2 (Carbonyl)	DMSO-d ₆ [3]
140-180	C-7 (C-OH)	DMSO-d ₆ [3]
140-180	C-4	DMSO-d ₆ [3]

Note: Specific chemical shift values for all carbons in 4-(chloromethyl)-7-hydroxycoumarin were not explicitly detailed in the provided search results, but ranges for key carbons in hydroxyl-substituted 4-chloromethylcoumarins are indicated.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 4-(chloromethyl)-7-hydroxycoumarin are presented below.

Table 3: IR Spectroscopic Data for 4-(chloromethyl)-7-hydroxycoumarin

Wavenumber (cm ⁻¹)	Assignment
3286	-OH stretching vibration[1]
3092-3018	Aromatic C-H stretching vibrations[1]
2989-2880	Aliphatic C-H stretching vibrations[1]
1694	Lactone C=O stretching in coumarin ring[1]
1621	Lactone C=C stretching[1]
1605	Aromatic C=C stretching[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. While specific λ_{max} values for **4-(chloromethyl)-7-hydroxycoumarin** were not explicitly found, studies on similar coumarin derivatives indicate that they exhibit characteristic absorption maxima. For instance, a related compound, 3,6,8-tribromo-4-chloromethyl-7-hydroxycoumarin, shows a λ_{max} at 369 nm.[2] The UV-Vis spectra of coumarins are influenced by substitution patterns on the coumarin ring.[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **4-(chloromethyl)-7-hydroxycoumarin**, based on methodologies reported for coumarin derivatives.[2][3][4]

Synthesis of 4-(chloromethyl)-7-hydroxycoumarin

A common method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[5]

- **Reaction Setup:** A solution of resorcinol and ethyl 4-chloroacetoacetate is prepared.
- **Condensation:** Concentrated sulfuric acid is added as a catalyst, and the mixture is stirred at room temperature.
- **Precipitation:** The reaction mixture is poured into ice water to precipitate the crude product.

- Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by chromatography (e.g., silica gel column chromatography).[2]

Spectroscopic Analysis

^1H and ^{13}C NMR spectra are typically recorded on a 200 MHz or 500 MHz spectrometer.[2][3]

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CD_3OD or DMSO-d_6).
- Data Acquisition: Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[3]

FTIR spectra are recorded on a suitable spectrometer.

- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

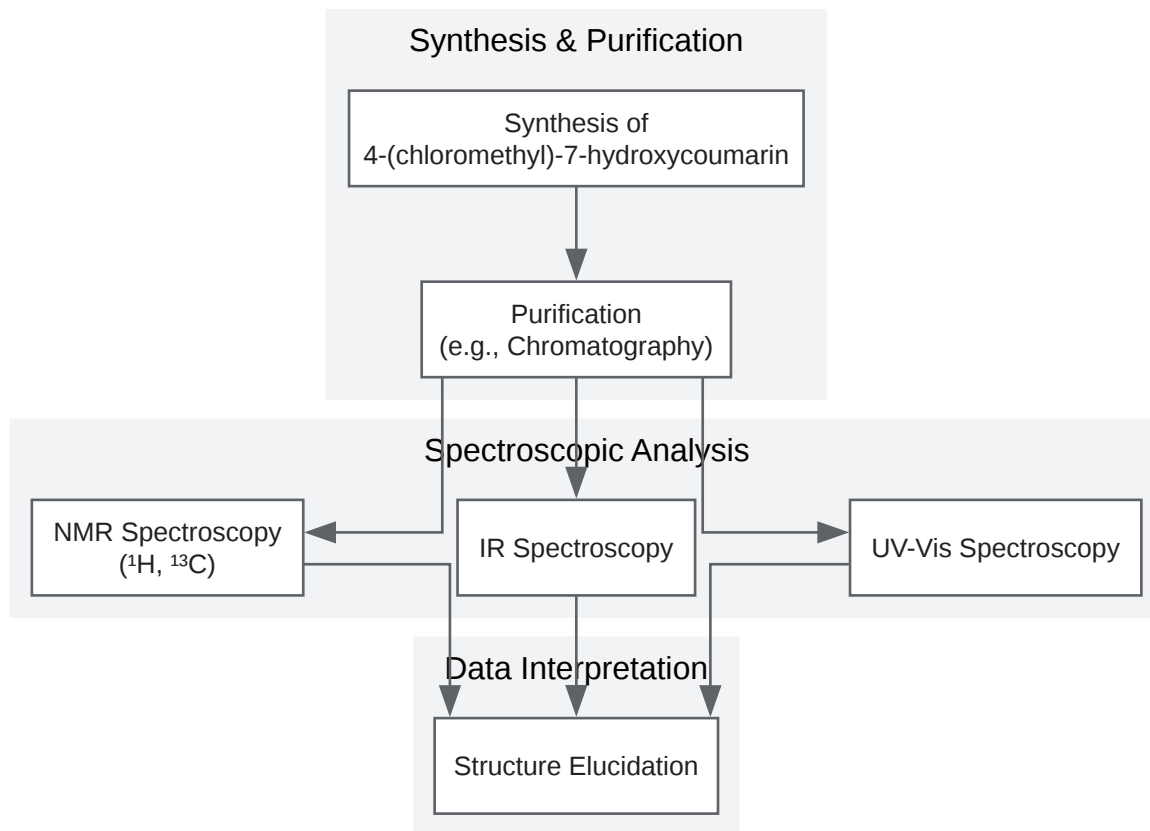
UV-Vis spectra are recorded on a UV-Vis spectrophotometer.

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol).
- Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., $200\text{--}800\text{ nm}$) to determine the absorption maxima (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **4-(chloromethyl)-7-hydroxycoumarin**.

Workflow for Spectroscopic Characterization



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